N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 33405-85-5
VCID: VC4588022
InChI: InChI=1S/C17H15N3O3/c21-17(14-6-2-4-8-16(14)20(22)23)18-10-9-12-11-19-15-7-3-1-5-13(12)15/h1-8,11,19H,9-10H2,(H,18,21)
SMILES: C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325

N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide

CAS No.: 33405-85-5

Cat. No.: VC4588022

Molecular Formula: C17H15N3O3

Molecular Weight: 309.325

* For research use only. Not for human or veterinary use.

N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide - 33405-85-5

Specification

CAS No. 33405-85-5
Molecular Formula C17H15N3O3
Molecular Weight 309.325
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide
Standard InChI InChI=1S/C17H15N3O3/c21-17(14-6-2-4-8-16(14)20(22)23)18-10-9-12-11-19-15-7-3-1-5-13(12)15/h1-8,11,19H,9-10H2,(H,18,21)
Standard InChI Key HYRDPSCBCZDNDV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Identifiers

The IUPAC name of the compound is N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide . Key identifiers include:

  • CAS Registry Number: 33405-85-5

  • PubChem CID: 2737661

  • Molecular Formula: C₁₇H₁₅N₃O₃

  • SMILES: C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3N+[O−]

  • InChIKey: HYRDPSCBCZDNDV-UHFFFAOYSA-N

Synonymous designations include N-(2-Indol-3-ylethyl)(2-nitrophenyl)formamide and MFCD00170218 .

Structural Features

The molecule comprises two primary domains:

  • Indole moiety: A bicyclic structure with a pyrrole ring fused to a benzene ring, providing π-electron density and hydrogen-bonding capability.

  • Nitrobenzamide group: A benzamide scaffold with a nitro substituent at the ortho position, conferring electrophilic reactivity .

The ethyl linker between the indole and benzamide groups introduces conformational flexibility, which may influence biological interactions.

Synthesis and Mechanistic Pathways

Synthetic Routes

Reported syntheses involve multi-step sequences:

  • Indole alkylation: 1H-indole-3-ethylamine is prepared via alkylation of indole using bromoethylamine hydrobromide .

  • Amide coupling: The amine intermediate reacts with 2-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the target compound.

Alternative methods employ mechanochemical approaches, such as ball milling, to enhance reaction efficiency and reduce solvent waste.

Reaction Optimization

Key parameters affecting yield (42–89%) :

  • Temperature: 0–5°C during coupling to minimize side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran for improved solubility.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates amide bond formation .

Physicochemical Properties

Experimental and Computed Data

PropertyValueMethod/Source
Molecular Weight309.32 g/molPubChem
logP (Partition Coefficient)3.98 (estimated)VulcanChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors6PubChem
Polar Surface Area89.9 ŲChemDiv

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at 1670 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .

  • NMR (¹H): δ 8.1–7.2 (aromatic protons), δ 3.6 (CH₂ linker), δ 11.2 (indole NH) .

  • Mass Spectrometry: [M+H]⁺ peak at m/z 310.3 .

DerivativeSubstituentBioactivity (IC₅₀)
N-[2-(2-Methylindol-3-yl)ethyl]-...2-CH₃ on indole18 µM (MCF-7)
5-Chloro-N-[2-(indol-3-yl)ethyl]-..5-Cl on benzamide9 µM (HeLa)
Parent Compound (This Study)No substituentsPending evaluation

Future Research Directions

Synthetic Chemistry

  • Develop enantioselective routes to access chiral variants.

  • Explore green chemistry protocols (e.g., microwave-assisted synthesis).

Biological Screening

  • Prioritize in vitro assays for kinase inhibition and antimicrobial activity.

  • Conduct molecular docking studies against 5-HT receptors and β-tubulin .

Computational Modeling

  • Predict ADMET properties using QSAR models.

  • Simulate binding modes with COX-2 and topoisomerase II.

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